molecular formula C3H2BrNO2S2 B12965858 4-Bromothiazole-5-sulfinic acid

4-Bromothiazole-5-sulfinic acid

Cat. No.: B12965858
M. Wt: 228.1 g/mol
InChI Key: ADSWSKUIQANCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromothiazole-5-sulfinic acid is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and a sulfinic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiazole-5-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromothiazole-5-sulfinic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Bromothiazole-5-sulfonic acid
  • 4-Bromothiazole-5-thiol
  • 4-Chlorothiazole-5-sulfinic acid

Comparison: 4-Bromothiazole-5-sulfinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its sulfinic acid group provides unique redox properties, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C3H2BrNO2S2

Molecular Weight

228.1 g/mol

IUPAC Name

4-bromo-1,3-thiazole-5-sulfinic acid

InChI

InChI=1S/C3H2BrNO2S2/c4-2-3(9(6)7)8-1-5-2/h1H,(H,6,7)

InChI Key

ADSWSKUIQANCFA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)S(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.